

Spectroscopic data of 3-Fluoro-4-methylcinnamic acid

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Compound of Interest

Compound Name: 3-Fluoro-4-methylcinnamic acid

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An In-depth Technical Guide to the Spectroscopic Data of **3-Fluoro-4-methylcinnamic acid**

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. **3-Fluoro-4-methylcinnamic acid**, a substituted aromatic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional structure and electronic properties. Therefore, a comprehensive understanding of its molecular architecture is paramount.

This technical guide provides an in-depth analysis of the spectroscopic data of **3-Fluoro-4-methylcinnamic acid**. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{19}F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The narrative is designed for researchers, scientists, and drug development professionals, moving beyond a mere presentation of data to explain the causality behind experimental choices and the logic of spectral interpretation. Each section includes detailed, field-proven protocols that are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.[1] For a fluorinated compound such as **3-Fluoro-4-methylcinnamic acid**, the inclusion of ^{19}F NMR provides an additional layer of structural confirmation with exceptional sensitivity and a wide chemical shift range.[2]

Experimental Protocol: NMR Spectroscopy

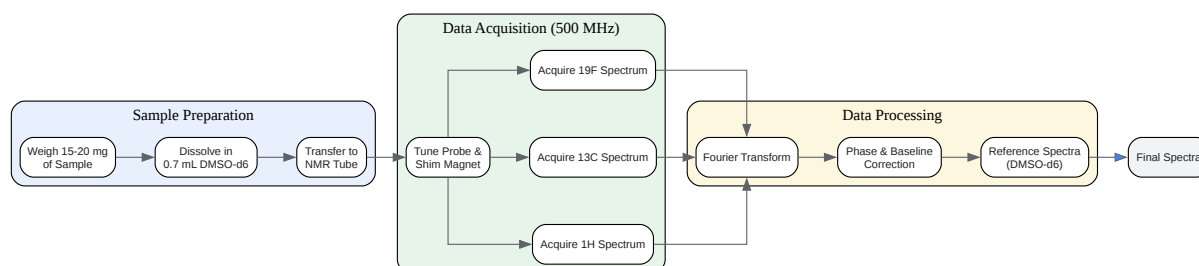
The following protocol outlines the acquisition of high-resolution NMR spectra. The choice of a deuterated polar aprotic solvent like DMSO- d_6 is deliberate; it readily dissolves the carboxylic acid and its residual proton and carbon signals are well-documented, preventing spectral overlap with key analyte signals.[3][4]

Methodology:

- **Sample Preparation:** Accurately weigh 15-20 mg of **3-Fluoro-4-methylcinnamic acid** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- **Solubilization:** Ensure complete dissolution by vortexing the sample. If necessary, gentle sonication can be applied for a short duration.
- **Transfer:** Transfer the clear solution into a 5 mm NMR tube.
- **Instrumentation:** The analysis is performed on a 500 MHz NMR spectrometer.
- **Tuning and Shimming:** The probe is tuned to the respective frequencies for ^1H , ^{13}C , and ^{19}F nuclei. The magnetic field is shimmed on the deuterium lock signal of the solvent to achieve optimal homogeneity and spectral resolution.
- **Data Acquisition:**
 - ^1H NMR: A standard one-pulse sequence is used with a 30° pulse angle. Sixteen scans are acquired with a relaxation delay of 2 seconds.

- ^{13}C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is utilized to provide a spectrum of singlets for each unique carbon. A sufficient number of scans (typically 1024 or more) are accumulated to achieve an adequate signal-to-noise ratio, with a relaxation delay of 5 seconds.
- ^{19}F NMR: A one-pulse sequence, without proton decoupling, is initially run to observe H-F couplings. A proton-decoupled spectrum can also be acquired for simplicity.
- Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are referenced internally to the residual solvent peak of DMSO- d_6 (δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C).^[5] For ^{19}F NMR, an external reference like CFCl_3 (δ 0 ppm) is typically used, though modern spectrometers can reference it internally.

Workflow for NMR Spectroscopic Analysis



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Caption: Workflow for NMR sample preparation, data acquisition, and processing.

^1H NMR Data: Interpretation and Rationale

The proton NMR spectrum provides the initial, high-sensitivity view of the molecule's structure. The trans-configuration of the vinylic protons is readily confirmed by their large coupling constant (~16 Hz).[6] Substituent effects from the fluorine and methyl groups on the aromatic ring lead to a predictable splitting pattern.

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-Fluoro-4-methylcinnamic acid** in DMSO-d₆

Proton Assignment	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
-COOH	~12.5	Broad Singlet	-
H-β (vinylic)	~7.60	Doublet	J _{α,β} ≈ 16.0
H-2 (aromatic)	~7.75	Doublet	J _{H2,F3} ≈ 11.0
H-6 (aromatic)	~7.55	Doublet	J _{H6,H5} ≈ 8.0
H-5 (aromatic)	~7.35	Doublet	J _{H5,H6} ≈ 8.0
H-α (vinylic)	~6.55	Doublet	J _{α,β} ≈ 16.0
-CH ₃	~2.30	Singlet	-

- **-COOH (Carboxylic Acid):** This proton is acidic and labile, typically appearing as a broad singlet far downfield due to deshielding and hydrogen bonding with the DMSO solvent.
- **Vinylic Protons (H-α, H-β):** The large coupling constant of ~16.0 Hz is the definitive signature of a trans double bond. H-β is further downfield than H-α due to its proximity to the deshielding aromatic ring.
- **Aromatic Protons (H-2, H-5, H-6):** The substitution pattern dictates the observed splitting. H-2 is ortho to the fluorine atom, resulting in a large doublet splitting (J_{H,F}). H-6 is ortho to the methyl group and meta to the fluorine, appearing as a doublet due to coupling with H-5. H-5 is ortho to H-6 and meta to the fluorine, also presenting as a doublet.
- **-CH₃ (Methyl Group):** The methyl protons appear as a sharp singlet around 2.30 ppm, a typical region for methyl groups attached to an aromatic ring.

¹³C NMR Data: Elucidating the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The most significant feature in this specific molecule is the splitting of carbon signals due to coupling with the ¹⁹F nucleus (J_{C,F}). This effect is strongest for the carbon directly bonded to fluorine (¹J_{C,F}) and decreases with the number of bonds separating the nuclei (²J_{C,F}, ³J_{C,F} etc.), providing invaluable connectivity information.^[7]

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Fluoro-4-methylcinnamic acid** in DMSO-d₆

Carbon Assignment	Predicted Chemical Shift (δ) ppm	Multiplicity (due to C-F coupling)	Coupling Constant (J) Hz
C=O (carbonyl)	~167.5	Singlet	-
C-β (vinylic)	~143.0	Singlet	-
C-3 (aromatic)	~161.0	Doublet	¹ J _{C,F} ≈ 245
C-4 (aromatic)	~129.5	Doublet	² J _{C,F} ≈ 15
C-1 (aromatic)	~131.0	Doublet	³ J _{C,F} ≈ 3
C-5 (aromatic)	~130.5	Singlet	-
C-2 (aromatic)	~116.0	Doublet	² J _{C,F} ≈ 22
C-6 (aromatic)	~125.0	Doublet	³ J _{C,F} ≈ 5
C-α (vinylic)	~120.0	Singlet	-
-CH ₃	~20.5	Singlet	-

- Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing far downfield.
- Fluorine-Coupled Carbons: The C-3 carbon, directly attached to fluorine, will show a very large splitting constant (~245 Hz). The adjacent carbons, C-2 and C-4, will exhibit smaller two-bond couplings, while C-1 and C-6 will show even smaller three-bond couplings. This pattern definitively confirms the position of the fluorine atom.

- Vinylic and Aromatic Carbons: The chemical shifts of these carbons fall within the expected ranges for alkenes and aromatic systems, respectively.[8]

¹⁹F NMR Data: The Fluorine-Specific Probe

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[9] The chemical shift is highly dependent on the electronic environment, and coupling to nearby protons provides further structural verification.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for **3-Fluoro-4-methylcinnamic acid** in DMSO-d₆

Fluorine Assignment	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Ar-F	~ -115	Doublet of multiplets	J _{F,H2} ≈ 11.0

- Chemical Shift: The chemical shift for a fluorine atom on an aromatic ring is typically found between -100 and -130 ppm relative to CFCl₃. [10]
- Multiplicity: The primary splitting will be a doublet due to the large ortho coupling to H-2. Smaller meta couplings to H-5 and the vinylic protons may further broaden the signal into a doublet of multiplets, confirming its position on the ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6] The spectrum of **3-Fluoro-4-methylcinnamic acid** will be dominated by features characteristic of a carboxylic acid, an alkene, and a substituted aromatic ring.

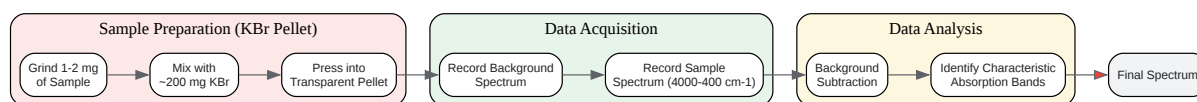
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples. It is crucial to use spectroscopy-grade KBr and to minimize exposure to moisture, as water has strong IR absorption bands that can obscure the sample spectrum.

Methodology:

- **Material Preparation:** Gently dry spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for 2-3 hours to remove any adsorbed moisture. Allow it to cool in a desiccator.
- **Sample Grinding:** In an agate mortar and pestle, grind approximately 1-2 mg of **3-Fluoro-4-methylcinnamic acid** into a very fine powder.
- **Mixing:** Add approximately 200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder to ensure a homogenous mixture.
- **Pellet Pressing:** Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply a pressure of 8-10 tons for approximately 2 minutes.
- **Pellet Inspection:** Carefully remove the die and extract the pellet. A high-quality pellet should be thin and transparent.
- **Data Acquisition:** Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum from 4000 cm^{-1} to 400 cm^{-1} . A background spectrum of the empty sample holder is recorded and automatically subtracted.

Workflow for FT-IR Spectroscopic Analysis



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Caption: Workflow for FT-IR analysis using the KBr pellet method.

IR Data: Interpretation and Rationale

The infrared spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its bonds.

Table 4: Predicted FT-IR Absorption Frequencies for **3-Fluoro-4-methylcinnamic acid**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~3050	C-H stretch	Aromatic & Vinylic
~2950	C-H stretch	Methyl (-CH ₃)
~1690	C=O stretch	Conjugated Carboxylic Acid
~1630	C=C stretch	Alkene
1600, 1450	C=C stretch	Aromatic Ring
~1250	C-O stretch	Carboxylic Acid
~1100	C-F stretch	Aryl-Fluoride
980	C-H bend (out-of-plane)	trans-Alkene

- **O-H Stretch:** The hallmark of a carboxylic acid is the extremely broad absorption band in the 3300-2500 cm⁻¹ region, which is due to strong hydrogen bonding between molecules.[\[6\]](#)
- **C=O Stretch:** The carbonyl stretch of the carboxylic acid appears at a lower wavenumber (~1690 cm⁻¹) than a simple ketone due to conjugation with the alkene and aromatic ring, which lowers the bond order.[\[11\]](#)
- **C=C Stretches:** Two distinct C=C stretching vibrations are expected: one for the alkene (~1630 cm⁻¹) and weaker bands for the aromatic ring.[\[11\]](#)
- **C-F Stretch:** A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ region.

- **trans-Alkene Bend:** The out-of-plane C-H bend around 980 cm^{-1} is characteristic of a trans-disubstituted alkene and serves as a good confirmation of the stereochemistry seen in the ^1H NMR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

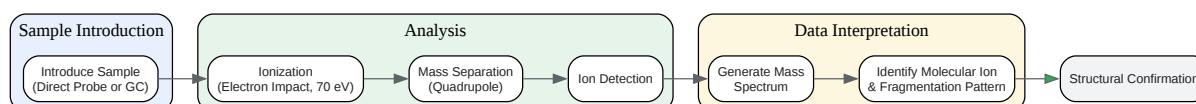
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. Electron Ionization (EI) is a common technique that provides a detailed fragmentation pattern.

Experimental Protocol: Mass Spectrometry (EI-MS)

Methodology:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after passing through a gas chromatograph (GC-MS).
- **Ionization:** The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z .

Workflow for Mass Spectrometry Analysis



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Caption: General workflow for Electron Ionization Mass Spectrometry.

MS Data: Interpretation and Rationale

The molecular formula of **3-Fluoro-4-methylcinnamic acid** is $C_{10}H_9FO_2$. The expected monoisotopic mass is approximately 180.0587 g/mol .

Table 5: Predicted Mass Spectrometry Data for **3-Fluoro-4-methylcinnamic acid**

m/z	Ion Identity	Rationale for Fragmentation
180	$[M]^+$	Molecular Ion
163	$[M - OH]^+$	Loss of a hydroxyl radical
135	$[M - COOH]^+$	Loss of the carboxylic acid group (formyl radical followed by CO)
122	$[C_8H_7F]^+$	Fragment corresponding to fluoromethylstyrene
91	$[C_7H_7]^+$	Tropylium ion (common fragment for toluene derivatives)

- Molecular Ion ($[M]^+$): The peak at m/z 180 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight.
- Key Fragments: The fragmentation pattern is logical for the proposed structure. The loss of the hydroxyl group (-17) and the entire carboxyl group (-45) are common fragmentation pathways for carboxylic acids. The presence of a fragment at m/z 122 would correspond to the fluoromethylstyrenyl cation, further confirming the substitution pattern on the aromatic ring.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer definitive proof of the molecular identity of **3-Fluoro-4-methylcinnamic acid**.

- Mass Spectrometry establishes the molecular formula ($C_{10}H_9FO_2$) with a molecular weight of 180 g/mol .
- FT-IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H, C=O stretch), a trans-alkene (C=C stretch, C-H oop bend), a substituted aromatic ring, and a C-F bond.
- NMR Spectroscopy provides the complete structural map.
 - 1H NMR confirms the trans stereochemistry of the alkene and shows the proton connectivity on the 3,4-disubstituted aromatic ring.
 - ^{19}F NMR confirms the presence and electronic environment of the single fluorine atom.
 - ^{13}C NMR, through characteristic C-F coupling constants, definitively places the fluorine at the C-3 position and the methyl group at C-4, completing the structural elucidation.

This comprehensive and multi-faceted spectroscopic approach provides an unassailable confirmation of the structure of **3-Fluoro-4-methylcinnamic acid**, demonstrating a robust and reliable methodology for the characterization of novel compounds in a research and development setting.

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